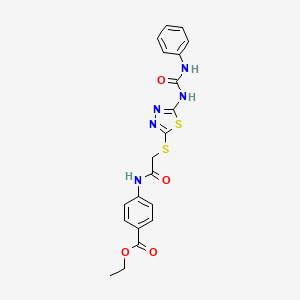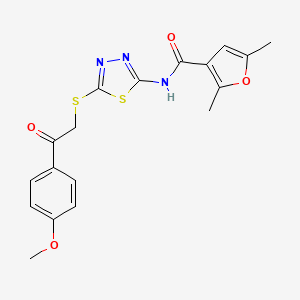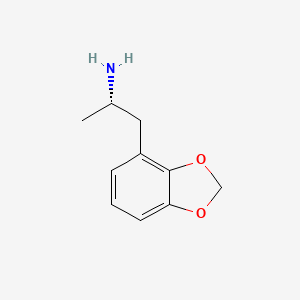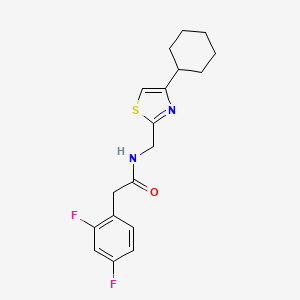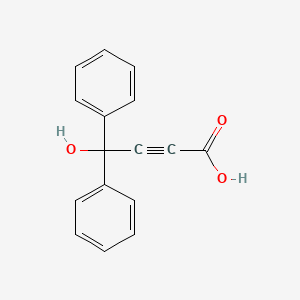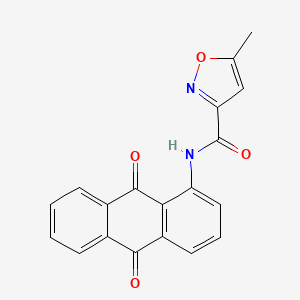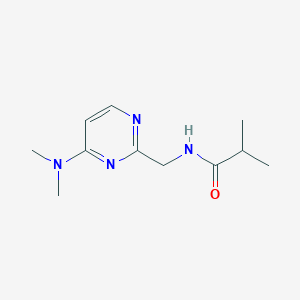
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. The compound’s role or use in industry or research is also often included in its description.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography can also be used for solid compounds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like reactivity, stability).Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine, a core structure in "N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide," is significant in medicinal chemistry. Pyrimidine derivatives are explored for their diverse pharmacological activities, including anticancer, anti-HIV, antifungal, and antibacterial properties (JeelanBasha & Goudgaon, 2021). Research into these compounds has led to the synthesis of molecules with potential as new therapeutic agents.
Application in Cancer Research
The study of pyrimidine cores extends into cancer research, where their integration into diverse scaffolds has shown promise as anticancer agents. The mechanisms by which these compounds exert their effects are varied, suggesting potential for interaction with multiple targets and pathways in cancer cells. Such research points to the importance of pyrimidine and its derivatives in developing novel oncology therapeutics (Kaur et al., 2014).
Role in Anti-inflammatory and Analgesic Activities
Research on tetrahydropyrimidine derivatives has shown that these compounds possess significant in vitro anti-inflammatory activity. This indicates the potential utility of pyrimidine derivatives in designing new anti-inflammatory drugs, suggesting a wider application of pyrimidine-containing compounds in managing inflammation-related conditions (Gondkar, Deshmukh, & Chaudhari, 2013).
Environmental and Biological Impact
The broader impact of pyrimidine and its derivatives also extends to environmental and biological spheres. Studies on paraquat, a pyrimidine-related compound, highlight the necessity of understanding the environmental and health risks associated with these chemicals, reflecting the need for careful consideration of their use and the potential for unforeseen biological interactions (Tsai, 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Direcciones Futuras
This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications, modifications to improve its properties, or further reactions it could undergo.
I hope this general guide is helpful to you. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)11(16)13-7-9-12-6-5-10(14-9)15(3)4/h5-6,8H,7H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIGCCKMBDBLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC=CC(=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

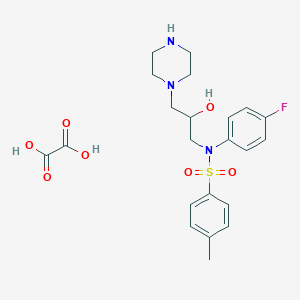
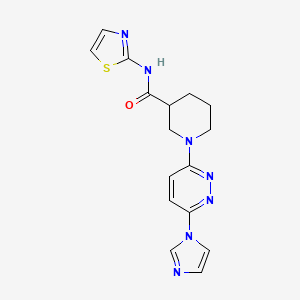
![1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884992.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2884993.png)
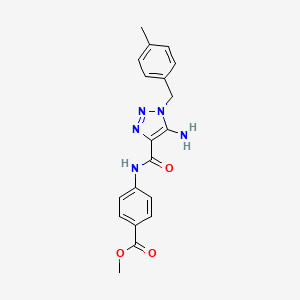
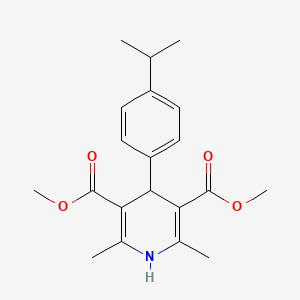
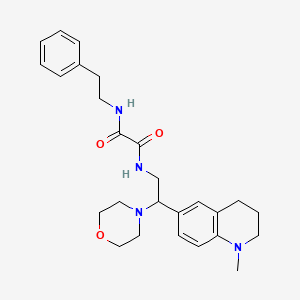
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole](/img/structure/B2884999.png)
